Mono-carboxy-isooctyl phthalate-d4 can be synthesized through several methods involving the esterification of phthalic anhydride with specific alcohols. The synthesis typically involves:
The technical details surrounding the synthesis emphasize controlling reaction conditions such as temperature and pH to optimize yield and purity.
The molecular structure of Mono-carboxy-isooctyl phthalate-d4 features a benzoic acid moiety with an ester functional group attached to a branched alkyl chain. Its structural representation can be summarized as follows:
CC(CCCC(C)C(O)=O)COC(=O)C1=CC=CC=C1C(O)=O .JJZDVFQRUJRRSA-UHFFFAOYSA-N .This structure indicates that the compound possesses both hydrophilic (carboxylic acid) and hydrophobic (alkyl chain) properties, influencing its solubility and interaction with biological systems.
Mono-carboxy-isooctyl phthalate-d4 is involved in various chemical reactions typical of esters and carboxylic acids:
These reactions highlight the compound's potential for transformation in both industrial processes and environmental contexts.
The mechanism of action for Mono-carboxy-isooctyl phthalate-d4 primarily involves its interaction with biological systems:
The physical and chemical properties of Mono-carboxy-isooctyl phthalate-d4 include:
These properties are crucial for understanding its behavior in various applications and environmental contexts.
Mono-carboxy-isooctyl phthalate-d4 has several scientific uses:
The diverse applications underscore the importance of understanding this compound's behavior in both industrial processes and environmental health contexts.
CAS No.:
CAS No.: 13982-63-3
CAS No.: 13836-61-8
CAS No.: 2406-52-2
CAS No.:
CAS No.: 207740-41-8